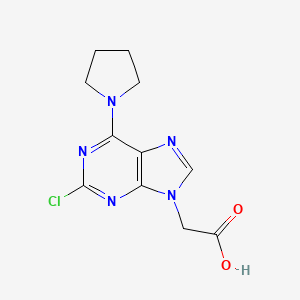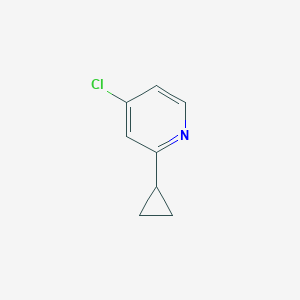
4-Chloro-2-cyclopropylpyridine
Vue d'ensemble
Description
4-Chloro-2-cyclopropylpyridine is an organic compound with a molecular formula of C8H8ClN . It is a pyridine derivative with a cyclopropyl group attached to its second carbon.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropylpyridine consists of a pyridine ring with a chlorine atom at the 4th position and a cyclopropyl group at the 2nd position . The molecular weight of this compound is 153.609 Da .Physical And Chemical Properties Analysis
4-Chloro-2-cyclopropylpyridine is a white solid . It has a molecular weight of 190.07 . The InChI code for this compound is 1S/C8H8ClN.ClH/c9-7-3-4-10-8(5-7)6-1-2-6;/h3-6H,1-2H2;1H .Applications De Recherche Scientifique
Molecular Structure and Conformation
4-Chloro-2-cyclopropylpyridine and related compounds have been a subject of study for their molecular structure and conformation. Research indicates that the presence of the nitrogen atom in such molecules generally lowers their energy, affecting their stability. For instance, in 4-cyclopropylpyridine, a mixture of conformers dominated by the bisected one is observed, illustrating the influence of molecular structure on the properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).
Photophysical Properties and Redox Behavior
The study of 4-Chloro-2-cyclopropylpyridine derivatives in metal complexes reveals insights into their photophysical properties and redox behavior. For instance, iridium(III) cyclometalated compounds with bipyridine derivatives demonstrate oxidation centered on metal-ligand bonds and luminescence from specific energy levels (Neve, Crispini, Campagna, & Serroni, 1999).
Covalent Protein Modification
4-Chloro-2-cyclopropylpyridine derivatives have been investigated as covalent protein modifiers. Their ability to inactivate specific proteins through covalent modification indicates potential applications in developing chemical probes for biological research (Schardon, Tuley, Er, Swartzel, & Fast, 2017).
Synthesis and Reactivity
Research on the synthesis and reactivity of 4-Chloro-2-cyclopropylpyridine and its analogs has been conducted. This includes exploring methods like the Sandmeyer reaction for efficient synthesis and understanding their reactions with various nucleophiles, providing valuable insights for synthetic chemistry applications (Striela et al., 2017).
Electronic and Spectroscopic Analysis
Studies have also been done on the electronic and spectroscopic properties of 4-Chloro-2-cyclopropylpyridine derivatives. This includes investigating their molecular structures, vibrational wavenumbers, and electronic properties, which are essential for understanding their potential applications in materials science and electronics (Velraj, Soundharam, & Sridevi, 2015).
Safety And Hazards
The safety data sheet for 4-Chloro-2-cyclopropylpyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It’s recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .
Propriétés
IUPAC Name |
4-chloro-2-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHHFWJKUXBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731462 | |
| Record name | 4-Chloro-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropylpyridine | |
CAS RN |
1163707-52-5 | |
| Record name | 4-Chloro-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
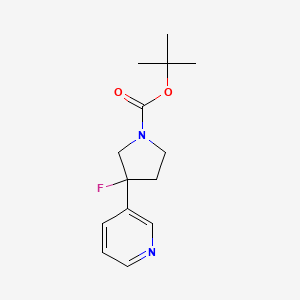
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
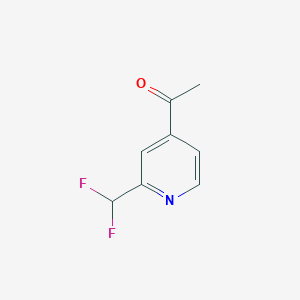
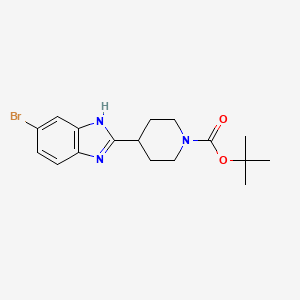
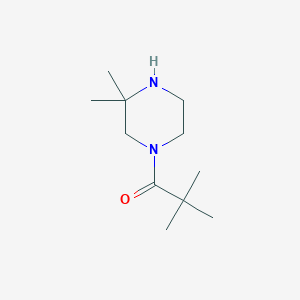
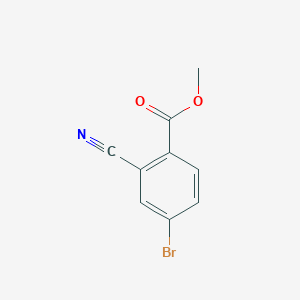
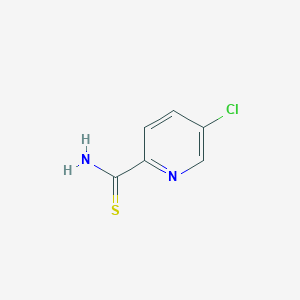
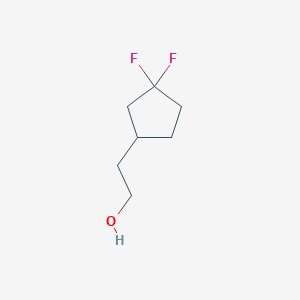
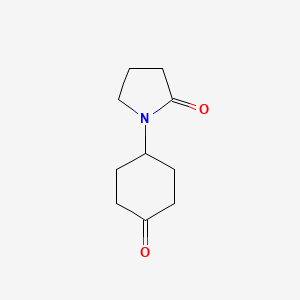
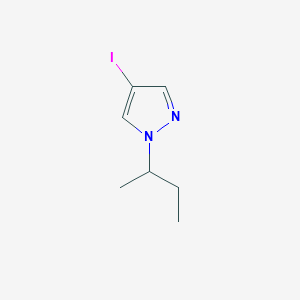
![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)

